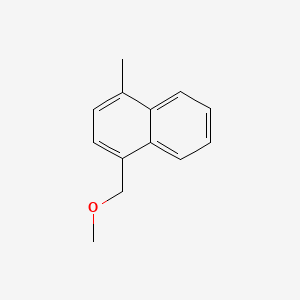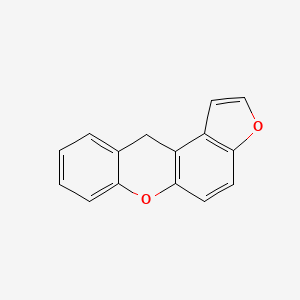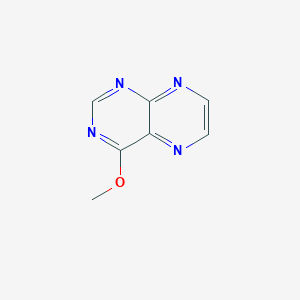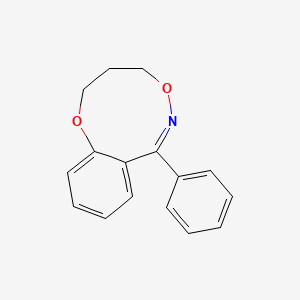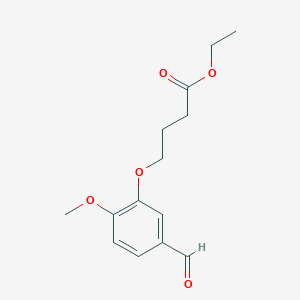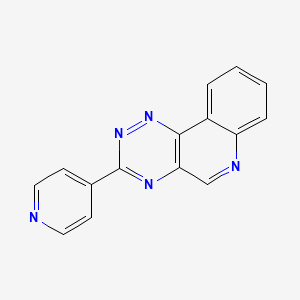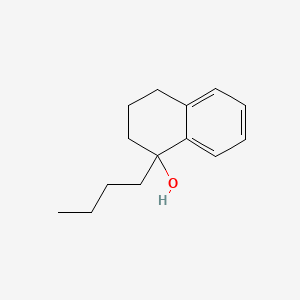
Butyl-1,2,3,4-tetrahydro-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C14H20O It is a derivative of naphthol, characterized by the presence of a butyl group attached to the tetrahydronaphthol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-1,2,3,4-tetrahydro-1-naphthol typically involves the reaction of α-tetralone with butyllithium in the presence of cerium(III) chloride. The process begins with the preparation of anhydrous cerium(III) chloride, which is then used to facilitate the reaction between α-tetralone and butyllithium. The reaction is carried out at low temperatures, typically around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cerium(III) chloride and butyllithium remains consistent, with the reaction conditions optimized for large-scale production. The process involves careful control of temperature and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include butyl-substituted ketones, quinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyl-1,2,3,4-tetrahydro-1-naphthol has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool in biochemical research.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Butyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions. The compound’s structure allows it to fit into the enzyme’s active site, facilitating the transfer of sulfate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the butyl group but shares the tetrahydronaphthol core structure.
1-Naphthol: An unsaturated analog without the tetrahydro structure.
α-Tetralol: Another derivative of tetrahydronaphthol with different substituents.
Uniqueness
Butyl-1,2,3,4-tetrahydro-1-naphthol is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
85665-92-5 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-butyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3 |
Clé InChI |
DEPHQOGHQQLGNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


